2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol
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Overview
Description
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a phenyl ring, which is further connected to an ethyl chain that includes a methylamino group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol typically involves the following steps:
Starting Materials: : The synthesis begins with 4-aminophenol and ethyl methylamine as the primary starting materials.
Reaction Steps
The amino group on the phenol is first protected using a suitable protecting group to prevent unwanted reactions.
The protected 4-aminophenol is then reacted with ethyl methylamine in the presence of a reducing agent to form the intermediate compound.
The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-nitrophenol.
Reduction: : Formation of 4-aminophenol.
Substitution: : Formation of various substituted phenols.
Scientific Research Applications
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may serve as a building block for bioactive molecules.
Medicine: : Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: : Application in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, influencing their activity. The phenyl ring can participate in π-π interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is structurally similar to other compounds such as 4-aminophenol, 2-(4-aminophenyl)propan-2-ol, and 4-nitrophenol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Similar Compounds
4-Aminophenol: : Similar structure but lacks the ethyl-methylamino group.
2-(4-Aminophenyl)propan-2-ol: : Similar structure but has a different alcohol group.
4-Nitrophenol: : Similar phenyl ring but with a nitro group instead of an amino group.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-13(8-9-14)7-6-10-2-4-11(12)5-3-10/h2-5,14H,6-9,12H2,1H3 |
InChI Key |
UMOLLZIWYCYVMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)CCO |
Origin of Product |
United States |
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